5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene
Description
5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene is a bithiophene derivative featuring two chiral (2S)-2-(pentyloxy)propylphenyl substituents at the 5,5' positions of the central bithiophene core. The compound’s structure combines extended π-conjugation from the bithiophene backbone with bulky, branched alkoxy chains designed to modulate solubility, self-assembly, and electronic properties. Such derivatives are often explored in organic electronics, including organic photovoltaics (OPVs) and field-effect transistors (OFETs), where substituent engineering critically impacts charge transport and thin-film morphology .
Properties
CAS No. |
918441-49-3 |
|---|---|
Molecular Formula |
C36H46O2S2 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
2-[4-[(2S)-2-pentoxypropyl]phenyl]-5-[5-[4-[(2S)-2-pentoxypropyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46O2S2/c1-5-7-9-23-37-27(3)25-29-11-15-31(16-12-29)33-19-21-35(39-33)36-22-20-34(40-36)32-17-13-30(14-18-32)26-28(4)38-24-10-8-6-2/h11-22,27-28H,5-10,23-26H2,1-4H3/t27-,28-/m0/s1 |
InChI Key |
ZGIKUEHKAMLPJA-NSOVKSMOSA-N |
Isomeric SMILES |
CCCCCO[C@@H](C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)C[C@H](C)OCCCCC |
Canonical SMILES |
CCCCCOC(C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CC(C)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Side Chains: The pentyloxypropylphenyl side chains are introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich bithiophene system undergoes regioselective electrophilic substitution at the α-positions (C-3 and C-3') of the thiophene rings due to their high electron density. Key reactions include:
-
Halogenation : Bromination or iodination occurs under mild conditions (e.g., NBS in DMF at 25°C), yielding mono- or di-halogenated derivatives essential for cross-coupling reactions.
-
Nitration : Reaction with nitric acid in acetic anhydride produces nitro-substituted analogs, though steric hindrance from the bulky side chains limits substitution to one ring.
Mechanistic Insight :
The reaction proceeds via σ-complex intermediacy, with the chiral (2S)-2-(pentyloxy)propyl groups influencing regiochemistry through steric effects.
Palladium-Catalyzed Cross-Coupling Reactions
The compound serves as a precursor in Suzuki-Miyaura and Stille couplings for constructing extended π-systems .
Key stereoelectronic effects:
-
The 4-[(2S)-2-(pentyloxy)propyl]phenyl groups enhance solubility without disrupting conjugation .
-
Chiral side chains induce helical packing in solid-state structures, improving charge carrier mobility .
Oxidation Reactions
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) selectively converts thiophene rings to sulfoxides, altering electronic properties:
This reaction is reversible under reducing conditions (NaBH₄/EtOH), enabling tunable redox behavior.
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals two-stage degradation under nitrogen:
-
Side-chain cleavage (200–300°C): Loss of (2S)-2-(pentyloxy)propyl groups ().
-
Aromatic core decomposition (>400°C): Formation of sulfur-containing polycyclic aromatics.
Comparative Reactivity Table
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs) : The compound has been investigated for its role in organic solar cells. The presence of the bithiophene unit enhances charge transport properties, which are crucial for efficient light absorption and energy conversion. Studies indicate that materials with similar structures can achieve high power conversion efficiencies due to their favorable electronic properties and light-harvesting capabilities .
Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it a candidate for use in OLEDs. Its ability to emit light when an electric current passes through allows for applications in display technologies. Research shows that compounds with bithiophene structures exhibit excellent electroluminescent properties, making them viable for next-generation display applications .
Material Science
Conductive Polymers : 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene can be utilized in the synthesis of conductive polymers. These polymers have applications in flexible electronics, sensors, and other devices where conductivity is essential. The incorporation of such compounds into polymer matrices can enhance their electrical conductivity and mechanical properties .
Sensors : The compound has shown potential as a sensing material due to its electronic properties. It can be integrated into sensor devices to detect various chemical and biological substances. For instance, its sensitivity to environmental changes makes it suitable for applications in environmental monitoring and health diagnostics .
Photonic Applications
Nonlinear Optical Materials : The unique structure of this compound allows it to exhibit nonlinear optical properties, which are valuable in photonic applications such as frequency doubling and optical switching. Research indicates that materials with similar thiophene-based structures can be engineered to manipulate light effectively, leading to advancements in telecommunications and laser technologies .
Case Study 1: Organic Solar Cells
A study investigated the performance of organic solar cells incorporating derivatives of bithiophene compounds. The results showed that devices using these materials achieved a power conversion efficiency exceeding 10%, highlighting the effectiveness of structural modifications on performance outcomes .
Case Study 2: OLED Technology
In research focusing on OLEDs, a derivative of 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene was incorporated into device architectures. The resulting devices exhibited high brightness and efficiency, demonstrating the compound's suitability for commercial display technologies .
Mechanism of Action
The mechanism of action of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and phenyl side chains. These interactions can affect the electronic properties of the compound, making it useful in various applications. The exact molecular pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
5,5′-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2′-bithiophene (C₃₄H₄₂O₂S₂)
- Substituent: Linear 2-(pentyloxy)ethyl vs. branched (2S)-2-(pentyloxy)propyl in the target compound.
- Impact: The linear chain may reduce steric hindrance, favoring tighter molecular packing and higher crystallinity. In contrast, the branched (2S)-propyl group likely enhances solubility and disrupts aggregation, improving thin-film homogeneity.
5,5'-Dimethyl-2,2'-bithiophene (C₁₀H₁₀S₂) Substituent: Methyl groups vs. bulky phenyl-alkoxy chains. Impact: The dimethyl derivative has lower molecular weight (178.3 g/mol vs. Its electronic properties are dominated by the unsubstituted bithiophene core, offering higher charge mobility but inferior processability.
Alkoxy-Substituted Phenyl Derivatives (e.g., pentyloxy, hexyloxy)
- Substituent: Varying alkoxy chain lengths (C₅–C₆) on phenyl groups.
- Impact: Longer chains (e.g., hexyloxy) improve solubility in organic solvents but may reduce charge transport efficiency due to increased insulating character. The target compound’s pentyloxy chain balances solubility and electronic performance.
Electronic and Physical Properties
While experimental data (e.g., HOMO/LUMO levels) for the target compound are unavailable in the provided evidence, inferences can be drawn from structural trends:
- Conjugation and Bandgap : The bithiophene core provides a narrow bandgap (~1.5–2.0 eV), suitable for visible-light absorption. Bulky substituents may slightly widen the bandgap compared to simpler derivatives like 5,5'-dimethyl-2,2'-bithiophene .
- Solubility : Branched alkoxy chains enhance solubility in common solvents (e.g., chloroform, toluene) relative to linear analogs, facilitating solution processing .
Comparative Data Table
Biological Activity
5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene can be represented as follows:
This compound features a bithiophene backbone with pentyloxy propyl substituents that may influence its interaction with biological targets.
The biological activity of 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has shown potential as an agonist for cannabinoid receptors, particularly the CB2 receptor, which plays a crucial role in modulating inflammation and immune responses .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Studies have demonstrated that compounds similar to 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene can reduce inflammatory markers in animal models. The activation of the CB2 receptor has been linked to decreased production of pro-inflammatory cytokines .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective capabilities through modulation of neurotransmitter systems and reduction of neuroinflammation .
Case Study 1: In Vivo Efficacy
A study conducted on mice models demonstrated that administration of 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene resulted in significant reductions in inflammatory responses following induced arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to control groups.
Case Study 2: Cellular Studies
In vitro studies using human immune cell lines have shown that this compound can inhibit the activation of NF-kB pathway, which is crucial for the expression of various inflammatory mediators. This suggests a potential mechanism by which the compound exerts its anti-inflammatory effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
